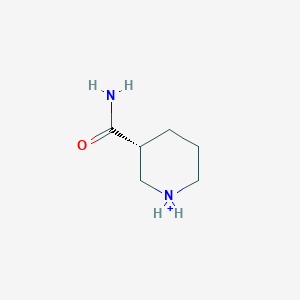

(R)-Nipecotamide(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide. It is a conjugate acid of a (R)-nipecotamide.

Wissenschaftliche Forschungsanwendungen

Enantioselective Antiplatelet Actions

- Enantioselective Platelet Aggregation Inhibition : Nipecotamides, including (R)-Nipecotamide, exhibit significant enantioselective antiplatelet actions. Studies demonstrate that certain enantiomers of nipecotamides are more potent than others in inhibiting platelet aggregation, suggesting potential applications in thrombosis treatment and cardiovascular disease management (Gollamudi et al., 1993).

Antiplatelet Effects in Animal Models

- Efficacy in Dogs and Mice : The meso diastereomer of nipecotamides demonstrated superior potency and duration in inhibiting collagen-induced platelet aggregation in dogs and protecting mice from thromboembolic death. This indicates potential for developing effective antiplatelet agents (Han et al., 1997).

Molecular Interaction and Mechanism of Action

- PAF-induced Human Platelet Aggregation Inhibition : Nipecotamides, including (R)-Nipecotamide, have been found to inhibit platelet aggregation induced by platelet-activating factor (PAF) in vitro. Their mode of action appears to involve interactions with the PAF receptor and may include membrane effects (Herron et al., 1995).

Chemical Structure and Synthesis

- Structural Analysis and Synthesis : Detailed studies have been conducted on the structure, conformers, energies, and vibrational spectra of nipecotamide molecules. Such research is crucial for understanding the chemical properties and potential for synthesizing analogues with enhanced therapeutic efficacy (Yurdakul & Yaşayan, 2013).

Potential in Gene Transfer and Stem Cell Research

- Gene Transfer Research : Although not directly involving (R)-Nipecotamide, research in the field of gene transfer, which involves manipulating genetic material, could provide insights into how compounds like (R)-Nipecotamide can be utilized in advanced therapeutic applications (Lenzi et al., 2014).

Eigenschaften

Molekularformel |

C6H13N2O+ |

|---|---|

Molekulargewicht |

129.18 g/mol |

IUPAC-Name |

(3R)-piperidin-1-ium-3-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1 |

InChI-Schlüssel |

BVOCPVIXARZNQN-RXMQYKEDSA-O |

Isomerische SMILES |

C1C[C@H](C[NH2+]C1)C(=O)N |

SMILES |

C1CC(C[NH2+]C1)C(=O)N |

Kanonische SMILES |

C1CC(C[NH2+]C1)C(=O)N |

Herkunft des Produkts |

United States |

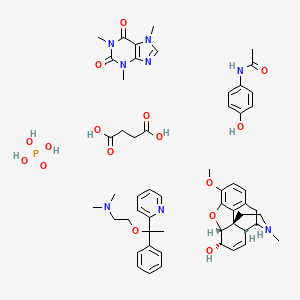

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)